Ethyl 3-fluoro-2-methylpyridine-5-acetate
Description
Ethyl 3-fluoro-2-methylpyridine-5-acetate is a pyridine-based ester derivative characterized by a fluorine atom at the 3-position, a methyl group at the 2-position, and an acetate ester moiety at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and electronic tunability .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-6-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)7(2)12-6-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
VPIRLSDFRAWKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-2-methylpyridine-5-acetate typically involves the introduction of the fluorine atom, methyl group, and ethyl acetate group onto the pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source, such as potassium fluoride, is used to introduce the fluorine atom. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride. The ethyl acetate group can be introduced through esterification using ethanol and acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-methylpyridine-5-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-fluoro-2-methylpyridine-5-acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity of active ingredients.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-2-methylpyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Pyridine Ring Positions) | CAS Number |
|---|---|---|---|---|
| Ethyl 3-fluoro-2-methylpyridine-5-acetate* | C₁₁H₁₂FNO₂ | 209.22 | 3-F, 2-CH₃, 5-OAc | Not provided |
| Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate | C₉H₉BrFNO₂ | 262.08 | 3-Br, 5-F, 2-CH₂COOEt | 1804408-40-9 |
| Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | C₁₀H₉ClF₃NO₂ | 283.64 | 3-Cl, 5-CF₃, 2-CH₂COOEt | 1053656-47-5 |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₅ClF₃NO₂ | 257.59 | 3-Cl, 5-CF₃, 2-COOCH₃ | Not provided |
Notes:
- Fluorine vs.
- Methyl vs. Trifluoromethyl : The 2-methyl group in the target compound offers steric stabilization but lacks the strong electron-withdrawing properties of trifluoromethyl (CF₃) groups seen in analogs like Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. CF₃ groups significantly lower pKa values and enhance metabolic stability in medicinal chemistry applications .
- Ester Group Variations : Ethyl esters (e.g., this compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate), impacting bioavailability and synthetic utility .
Hydrogen Bonding and Crystallographic Behavior
Pyridine derivatives with hydrogen-bonding substituents (e.g., amino or carboxylate groups) often form stable crystalline structures, as seen in 2-Amino-5-methylpyridinium trifluoroacetate () and 3-(2H-Tetrazol-5-yl)pyridinium trifluoroacetate (). While this compound lacks proton-donor groups, its fluorine atom may participate in weak C–F···H interactions, influencing solubility and solid-state packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
